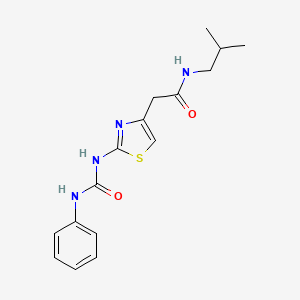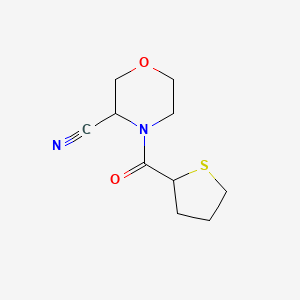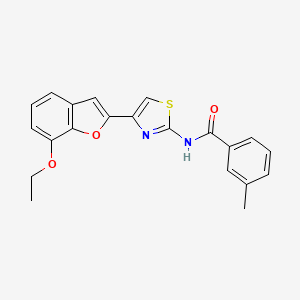![molecular formula C20H18ClN3O3S B2603231 2-(4-chlorophenyl)-N-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide CAS No. 893944-70-2](/img/structure/B2603231.png)
2-(4-chlorophenyl)-N-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques such as ATR-FTIR, FT-Raman, UV–Vis spectra, and TGA . These techniques provide information about the vibrational modes of the molecules, the electronic transitions, and the thermal stability of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be analyzed using various techniques. For instance, ATR-FTIR, FT-Raman, UV–Vis spectra, and TGA can provide information about the vibrational modes of the molecules, the electronic transitions, and the thermal stability of the compound .科学的研究の応用
Antioxidant Activity
A study on pyrazole-acetamide derivatives has shown significant antioxidant activity. The research involved synthesizing and characterizing two coordination complexes of pyrazole-acetamide derivatives, which were evaluated in vitro for their antioxidant capabilities using various assays. These complexes presented considerable antioxidant properties, underscoring the potential of such compounds in combating oxidative stress-related diseases or in applications requiring antioxidant stability (Chkirate et al., 2019).
Nonlinear Optical Properties
The nonlinear optical (NLO) properties of organic crystals, including derivatives similar to the compound , have been theoretically investigated to understand their potential in photonic devices. These studies suggest that such compounds can be excellent candidates for applications in optical switches, modulators, and other photonic devices due to their favorable (hyper)polarizability values (Castro et al., 2017).
Antimicrobial Activity
Research into the synthesis and characterization of pyrazole-acetamide derivatives has also touched on their antimicrobial potential. Coordination complexes constructed from these derivatives have shown outstanding antibacterial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The study highlights the effectiveness of these compounds as potential antibacterial agents, presenting a promising avenue for developing new antibiotics (Chkirate et al., 2022).
Antitumor Evaluation
A series of derivatives synthesized from the core structure of pyrazolo[3,4-d]pyrimidine, related to the compound of interest, has been evaluated for antitumor activity against the human breast adenocarcinoma cell line MCF7. This research found that certain derivatives exhibited mild to moderate antitumor activity, indicating the potential of such compounds in cancer treatment research (El-Morsy et al., 2017).
Crystal Structure and Molecular Conformation
Investigations into the crystal structure and molecular conformation of compounds closely related to "2-(4-chlorophenyl)-N-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide" provide insights into their chemical behavior and interaction potentials. Studies have detailed the diverse molecular conformations and the role of hydrogen bonding in forming supramolecular architectures, which are crucial for understanding the reactivity and potential applications of these compounds (Narayana et al., 2016).
将来の方向性
The future directions for the study of this compound could involve further exploration of its synthesis, characterization, and potential applications. Pyrazole derivatives have been studied for their potential pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anticancer, antidepressant, anti-tuberculosis, antioxidant, and antiviral properties . Therefore, this compound could be of interest in the development of new therapeutic agents.
特性
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-13-3-2-4-16(9-13)24-20(17-11-28(26,27)12-18(17)23-24)22-19(25)10-14-5-7-15(21)8-6-14/h2-9H,10-12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWMGEXEVIIBFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-ethylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2603148.png)



![N-(2-chloro-5-piperidin-1-ylsulfonylphenyl)-2-[(3-cyano-5-oxo-7,8-dihydro-6H-quinolin-2-yl)sulfanyl]acetamide](/img/structure/B2603157.png)
![3-Methoxycarbonyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2603158.png)
![3-(2-{[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]thio}-1H-imidazol-1-yl)-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B2603161.png)

![6-({2-[(3-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-N-(2-methylphenyl)-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2603165.png)


![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2603168.png)

